molecular formula C10H8N4 B016448 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 5334-43-0

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B016448
CAS No.: 5334-43-0
M. Wt: 184.2 g/mol
InChI Key: MAKQREKUUHPPIS-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H8N4. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves a one-pot, multicomponent reaction. This method typically includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. Various catalysts and reagents can be used to facilitate this reaction, including alumina–silica-supported manganese dioxide, sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate, piperidine, piperidinium acetate, copper acetate, copper oxide/zirconium dioxide, cerium ammonium nitrate, graphene oxide–titanium dioxide, oxone, palladium, and alum .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multicomponent reactions with appropriate adjustments to reaction conditions and catalyst concentrations to ensure high yield and purity. The use of recyclable catalysts and green solvents is often preferred to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different substituents replace the amino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has the molecular formula C10H8N4C_{10}H_8N_4. Its structure features a pyrazole ring, which is significant for its biological activity. The compound's unique substitution pattern allows for various interactions with biological targets, enhancing its potential applications.

Chemistry

APPC is utilized as a building block in synthetic chemistry. It serves as a precursor for more complex molecules and is employed as a ligand in coordination chemistry. Its ability to facilitate the synthesis of various derivatives makes it valuable in developing new compounds with desired properties.

Biology

The compound exhibits notable biological activities , including:

  • Antimicrobial Properties : Studies have shown that APPC demonstrates significant activity against various pathogens. For instance, it has been effective against Tuta absoluta larvae, achieving a mortality rate of 75% after 48 hours.
  • Antifungal and Anticancer Potential : Research indicates that APPC may possess antifungal and anticancer properties, making it a candidate for further pharmaceutical development.

Medicine

In the medical field, APPC is being explored for its potential as:

  • Enzyme Inhibitors : It has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. This inhibition can lead to therapeutic effects in conditions characterized by excessive inflammation.
  • Receptor Antagonists : The compound has shown promise in interacting with cannabinoid receptors, suggesting potential applications in pain management and neuroprotection.

Agrochemical Applications

In the agrochemical industry, APPC is recognized for its role as a precursor in synthesizing various pesticides and herbicides. Its efficacy against economically important insect pests positions it as a valuable component in crop protection strategies .

Case Study 1: Synthesis and Application

A study demonstrated the synthesis of APPC derivatives using mild reaction conditions, yielding products with high selectivity (47%-93%) under one-step procedures. These derivatives are being evaluated for their potential use in crop protection .

Research assessing the biological activity of APPC revealed its effectiveness against specific pathogens and its potential role as an anti-inflammatory agent through p38 MAPK inhibition. This study underscores the compound's therapeutic prospects in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (APPC) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H8N4. It features a pyrazole ring, which is known for its biological activity, particularly in medicinal chemistry. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Target Interactions:
this compound interacts with several key biological targets:

  • p38 Mitogen-Activated Protein Kinase (MAPK): The compound inhibits p38 kinase, which plays a crucial role in inflammatory responses and cellular stress signaling pathways. This inhibition can lead to reduced inflammation and pain sensation.
  • Cannabinoid Receptors: APPC has been shown to interact with human cannabinoid receptors, suggesting potential applications in pain management and neuroprotection.

Antimicrobial and Insecticidal Properties

Research indicates that APPC exhibits notable antimicrobial properties. A study assessing its insecticidal activity against the larvae of Tuta absoluta demonstrated a mortality rate of 75% after 48 hours, positioning it as a promising candidate for pest control alongside established insecticides like Fipronil .

Anticancer Activity

APPC has been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the expression of matrix metalloproteinase 9 (MMP9) in human breast cancer cells (MDA-MB-231), which is critical for cancer cell migration and invasion . The underlying mechanism involves downregulation of EGR-1, a transcription factor that promotes MMP9 expression .

Antioxidant Activity

In combination with other compounds like lipoic acid, APPC has demonstrated antioxidant properties by reducing oxidative stress markers in cellular models. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study: Insecticidal Efficacy

A comparative study was conducted to evaluate the insecticidal efficacy of APPC against Tuta absoluta larvae. The results are summarized below:

CompoundMortality Rate (%)Time (Hours)
Fipronil10048
This compound7548
Other Pyrazole DerivativesVariesVaries

This study highlights APPC's potential as an effective insecticide with a simpler structure than traditional options .

Cytotoxicity and Cellular Effects

In another study focusing on its anticancer effects, APPC was shown to significantly reduce cell viability in MDA-MB-231 cells when treated with varying concentrations (10–100 µM). The results indicated a dose-dependent relationship between APPC treatment and cytotoxicity, emphasizing its potential as an anticancer agent .

Q & A

Basic Question: What are the optimal synthetic routes for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, and how do catalysts influence reaction efficiency?

Answer:
The synthesis of pyrazole derivatives like this compound typically involves cyclocondensation of substituted hydrazines with β-ketonitriles or related precursors. For example, guar gum, a biodegradable catalyst, has been used to synthesize analogous pyrazole derivatives (e.g., 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazoles) under mild conditions, achieving yields of 75–85% . Key steps include:

  • Precursor selection : Ethyl acetoacetate and phenylhydrazine are common starting materials.
  • Catalyst optimization : Biocatalysts like guar gum reduce reaction times (4–6 hours) and improve regioselectivity compared to traditional acid/base catalysts.
  • Characterization : Melting points, NMR (δ 9.67 ppm for NH₂ in CDCl₃), and IR (2296 cm⁻¹ for CN stretch) are critical for verifying purity .

Table 1: Representative Spectral Data for Pyrazole Derivatives

CompoundMelting Point (°C)¹H NMR (NH₂)IR (CN stretch)Source
Analogous 4a derivative228–229δ 9.67 ppm2296 cm⁻¹
Crystal structure analog150–152 (decomp.)

Advanced Question: How does substituent position influence isomer ratios in pyrazole derivatives, and what mechanistic insights explain this?

Answer:
Isomer distribution in pyrazole synthesis is highly dependent on substituent electronic and steric effects. For example, methylation of 5-amino-3-methylthio-1H-pyrazoles yields varying ratios of N1 vs. N2 isomers based on the 4-position substituent. Computational studies suggest:

  • Electronic effects : Electron-withdrawing groups (e.g., CN at C4) stabilize specific tautomers via resonance, favoring N1-substitution.
  • Steric hindrance : Bulky substituents at C4 disfavor certain transition states, altering isomer ratios .
  • Methodological validation : HPLC and ¹³C NMR are used to quantify isomers, with DFT calculations (e.g., B3LYP/6-31G*) modeling tautomeric equilibria .

Basic Question: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : NH₂ protons appear as broad singlets (δ 4.5–5.5 ppm), while aromatic protons show splitting patterns dependent on substituents .
  • IR spectroscopy : CN stretches at 2200–2300 cm⁻¹ and NH₂ stretches at 3200–3400 cm⁻¹ are diagnostic .
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.033) reveal planar pyrazole rings and intermolecular hydrogen bonds (N–H···N) stabilizing supramolecular architectures .

Table 2: Crystallographic Data for Pyrazole Derivatives

CompoundSpace GroupR FactorIntermolecular InteractionsSource
5-Amino-1-(2-chloro-ethyl) derivativeP2₁/c0.033N–H···N (2.89 Å)
5-Amino-1-phenyl analogP-10.043π-π stacking (3.6 Å)

Advanced Question: How do intermolecular interactions in crystalline this compound derivatives affect their physicochemical properties?

Answer:
Supramolecular interactions, such as hydrogen bonding and π-π stacking, govern solubility, thermal stability, and reactivity:

  • Hydrogen bonding : NH₂ groups form N–H···N bonds (2.8–3.1 Å), creating 1D chains that enhance melting points (e.g., 228–229°C) .
  • π-π interactions : Aromatic stacking (3.4–3.7 Å) in phenyl-substituted derivatives increases crystallinity, as shown by sharp DSC endotherms .
  • Methodology : Hirshfeld surface analysis (e.g., CrystalExplorer software) quantifies interaction contributions, with H-bonding accounting for 15–20% of crystal packing .

Basic Question: What are the key challenges in optimizing reaction conditions for pyrazole-4-carbonitrile derivatives?

Answer:

  • Regioselectivity : Competing N1 vs. N2 substitution requires careful control of temperature (60–80°C optimal) and solvent polarity (DMF > ethanol) .
  • Byproduct formation : Nitrile hydrolysis to carboxamides can occur under basic conditions; pH monitoring (pH 6–7) mitigates this .
  • Yield optimization : Catalyst recycling (e.g., guar gum reused 3–4 times with <5% yield loss) improves sustainability .

Advanced Question: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT studies : HOMO-LUMO gaps (~4.5 eV) calculated at the B3LYP/6-31G* level indicate electrophilic susceptibility at C4.
  • Mechanistic modeling : Transition state simulations (e.g., Gaussian 09) show that CN groups activate the pyrazole ring for attack at C5, with activation energies ~25 kcal/mol .
  • Validation : Correlate computed Fukui indices with experimental substituent effects (e.g., electron-withdrawing groups increase C5 reactivity) .

Properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h1-5,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKQREKUUHPPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20201491
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
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Molecular Weight

184.20 g/mol
Source PubChem
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CAS No.

5334-43-0
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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